molecular formula C15H11BrO3 B10888026 2-Oxo-2-phenylethyl 4-bromobenzoate

2-Oxo-2-phenylethyl 4-bromobenzoate

Cat. No.: B10888026
M. Wt: 319.15 g/mol
InChI Key: QNLZQYLZCOCBLV-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-bromobenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group, a bromine atom, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-bromobenzoate typically involves the esterification of 2-oxo-2-phenylethanol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl group can undergo oxidation to form phenolic compounds using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-bromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-bromobenzoic acid and 2-oxo-2-phenylethanol, which can then interact with various biological pathways. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl benzoate
  • 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate
  • 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate

Uniqueness

2-Oxo-2-phenylethyl 4-bromobenzoate is unique due to the presence of both a bromine atom and an ester functional group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

phenacyl 4-bromobenzoate

InChI

InChI=1S/C15H11BrO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

QNLZQYLZCOCBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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